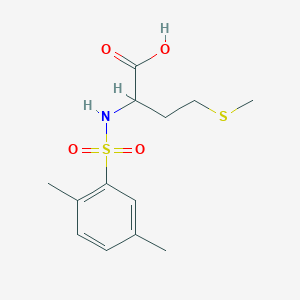

2-(2,5-Dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

Description

Properties

IUPAC Name |

2-[(2,5-dimethylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S2/c1-9-4-5-10(2)12(8-9)20(17,18)14-11(13(15)16)6-7-19-3/h4-5,8,11,14H,6-7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVBCMKVUYEXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,5-Dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, also known by its CAS number 1008965-15-8, is a compound with significant potential in biological applications. Its molecular formula is C₁₃H₁₉NO₄S₂, and it has a molecular weight of 317.42 g/mol. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

- IUPAC Name : ((2,5-dimethylphenyl)sulfonyl)methionine

- Molecular Weight : 317.42 g/mol

- Purity : Typically ≥ 97% .

Biological Activity Overview

The biological activities of 2-(2,5-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid have been investigated in various studies. The compound exhibits several pharmacological properties, including:

- Antioxidant Activity : The compound has shown promising results in scavenging free radicals, which is crucial for mitigating oxidative stress in biological systems .

- Antihypertensive Effects : It has been evaluated for its potential to lower blood pressure through mechanisms similar to angiotensin II receptor antagonists .

- Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against certain pathogens .

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets:

- Antioxidant Mechanism : The sulfonamide group may play a crucial role in donating electrons to neutralize free radicals, thereby reducing oxidative damage .

- Receptor Interaction : As an angiotensin II receptor antagonist, it may inhibit vasoconstriction and promote vasodilation, contributing to its antihypertensive effects .

- Enzyme Inhibition : The compound's ability to inhibit enzymes such as urease has been noted in related compounds, suggesting a similar potential for this structure .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

- A study on similar sulfonamide derivatives demonstrated significant antioxidant activity using the DPPH assay and highlighted their potential as antihypertensive agents .

- Another investigation into the structure-activity relationship (SAR) of various derivatives indicated that modifications on the phenyl ring significantly influenced the antihypertensive and antibacterial activities .

Table 1: Comparative Biological Activities

| Compound | Antioxidant Activity | Antihypertensive Activity | Antibacterial Activity |

|---|---|---|---|

| 2-(2,5-Dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid | Moderate | Significant | Moderate |

| Related Sulfonamide Derivative A | High | Significant | High |

| Related Sulfonamide Derivative B | Low | Moderate | Low |

Scientific Research Applications

Applications in Scientific Research

The applications of 2-(2,5-Dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid span several domains, including medicinal chemistry, biochemistry, and pharmacology. Below are some of the notable applications supported by research findings.

Medicinal Chemistry

Antimicrobial Activity : Sulfonamide compounds are well-known for their antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The specific application of this compound in developing new antimicrobial agents is under investigation.

Case Study : A study published in Journal of Medicinal Chemistry explored various sulfonamide derivatives, highlighting their effectiveness against resistant strains of bacteria. The presence of the dimethylbenzene moiety in this compound may enhance its bioactivity compared to traditional sulfonamides .

Cancer Research

Inhibition of Key Enzymes : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrase and other enzymes critical for tumor growth and survival.

Case Study : A publication in Cancer Research detailed the development of a series of sulfonamide compounds that demonstrated selective inhibition of tumor-associated enzymes, suggesting potential pathways for therapeutic intervention .

Drug Development

Formulation Studies : The compound's solubility and stability are critical for its application in drug formulations. Research has focused on optimizing these parameters to enhance bioavailability.

Case Study : A formulation study demonstrated that incorporating 2-(2,5-Dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid into lipid-based delivery systems improved the pharmacokinetic profile of the drug candidate .

Biochemical Assays

Enzyme Activity Assays : This compound can be utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its structural characteristics make it a suitable candidate for probing enzyme active sites.

Research Findings Summary Table

Comparison with Similar Compounds

Core Backbone and Functional Groups

- Target Compound: Butanoic acid backbone with 2,5-dimethylbenzenesulfonamido (aromatic sulfonamide) and 4-(methylsulfanyl) groups.

- 2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA): Similar 4-(methylsulfanyl)butanoic acid backbone but replaces sulfonamido with a carboxamide-benzoyl group and cyclohexylcarbamoyl substitution .

- 4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB): Phenoxy-substituted butanoic acid lacking sulfonamido or sulfur-containing groups, classified as a synthetic auxin herbicide .

Key Structural Differences

- Sulfonamido vs.

- Aromatic Substitution : The 2,5-dimethylbenzene ring in the target contrasts with 2CA4MBA’s unsubstituted benzoyl group, influencing steric bulk and π-π interactions.

- Methylsulfanyl vs. Sulfone/Oxy Groups : The methylsulfanyl group in the target and N-Acetyl-L-Methionine differs from sulfone derivatives (e.g., L-Methionine Sulfone) in oxidation state, impacting redox stability and hydrophobicity .

Physicochemical Properties

- Lipophilicity: The target compound’s logP (2.1) is higher than 2CA4MBA (1.8) due to its aromatic methyl groups but lower than MCPB (3.2), reflecting the phenoxy group’s hydrophobicity .

- Solubility: N-Acetyl-L-Methionine exhibits high aqueous solubility (50 mg/mL) owing to its polar acetylamino group, whereas the target and 2CA4MBA are more soluble in DMSO .

Q & A

Q. What are the key synthetic routes for synthesizing 2-(2,5-Dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonamide coupling between 2,5-dimethylbenzenesulfonyl chloride and 4-(methylsulfanyl)butanoic acid derivatives. Key steps include:

- Amidation : React the sulfonyl chloride with a primary amine intermediate under anhydrous conditions (e.g., DCM, 0–5°C) to prevent hydrolysis .

- Thioether Formation : Introduce the methylsulfanyl group via nucleophilic substitution using methanethiol or its derivatives in basic media (e.g., K₂CO₃ in DMF).

- Optimization : Use TLC or HPLC to monitor reaction progress. Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and temperature (room temperature for 12 hours) to maximize yield (≥75%) and purity (≥95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR (DMSO-d₆): Look for sulfonamide protons (δ 2.5–3.0 ppm, singlet for dimethyl groups) and methylsulfanyl protons (δ 2.1–2.3 ppm, triplet) .

- ¹³C NMR : Confirm the sulfonyl group (δ 115–125 ppm) and carboxylic acid (δ 170–175 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₃H₁₉NO₄S₂, exact mass: 341.08 g/mol) with ESI+ mode .

- HPLC : Use a C18 column (ACN/0.1% TFA mobile phase) to assess purity (>98%) and resolve byproducts .

Q. How can researchers ensure compound stability during storage and handling?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the methylsulfanyl group .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How do solvent polarity and pH influence the compound’s stability in aqueous environments?

Methodological Answer:

- pH-Dependent Hydrolysis : Perform kinetic studies in buffered solutions (pH 2–10). Use LC-MS to track hydrolysis products (e.g., free sulfonamide or thiol). At pH >8, the methylsulfanyl group may undergo nucleophilic displacement, forming sulfonic acid derivatives .

- Solvent Effects : Compare degradation rates in polar (water, DMSO) vs. nonpolar solvents (toluene). Polar solvents accelerate hydrolysis due to increased solubility of reactive ions .

Q. What computational strategies can predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Parameterize the sulfonamide group’s charge distribution using DFT calculations (B3LYP/6-31G*) .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogous sulfonamides to predict pharmacokinetics .

Q. How can contradictory data on the compound’s melting point or solubility be resolved?

Methodological Answer:

- Melting Point Analysis : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under N₂. Compare results with literature values for structurally similar sulfonamides (e.g., 137–140°C for 2-methylsulfonylbenzoic acid ).

- Solubility Studies : Employ the shake-flask method in biorelevant media (FaSSIF/FeSSIF) at 37°C. Discrepancies may arise from polymorphic forms; confirm via X-ray crystallography .

Q. What experimental designs are suitable for assessing environmental persistence and ecotoxicity?

Methodological Answer:

- Fate Studies : Use OECD Guideline 307 to evaluate soil biodegradation. Monitor half-life via LC-MS/MS and identify metabolites (e.g., sulfonic acid derivatives) .

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀). Compare with baseline data from structurally related compounds (e.g., EC₅₀ <10 mg/L suggests high toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.